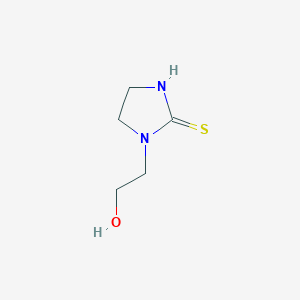

1-(2-羟乙基)咪唑烷-2-硫酮

描述

1-(2-Hydroxyethyl)-2-imidazolidinethione, also known as 1-(2-Hydroxyethyl)-2-imidazolidinethione, is a useful research compound. Its molecular formula is C5H10N2OS and its molecular weight is 146.21 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-Hydroxyethyl)-2-imidazolidinethione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Hydroxyethyl)-2-imidazolidinethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyethyl)-2-imidazolidinethione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

锂硫电池的凝胶聚合物电解质

该化合物是基于交联聚环氧氯丙烷三元共聚物 (GECO) 的凝胶聚合物电解质合成的前体。 这些凝胶聚合物电解质在锂硫电池中具有应用,它们有助于提高电池性能和稳定性 .

废气净化中的降解产物

1-(2-羟乙基)咪唑烷-2-硫酮是吸收法净化废气中使用的单乙醇胺的降解产物。 了解其在废气处理过程中的行为对于优化环境保护策略至关重要 .

生物活性有机锡二硫代氨基甲酸酯化合物

在研究生物活性有机锡二硫代氨基甲酸酯化合物的合成时,研究人员发现 1-(2-羟乙基)咪唑烷-2-硫酮是原位环化反应的副产物。 这些环化反应是形成 1-烷基-2-咪唑烷硫酮的便捷方法。 金属二硫代氨基甲酸酯的生物活性,包括潜在的抗癌和抗菌特性,一直是人们关注的焦点 .

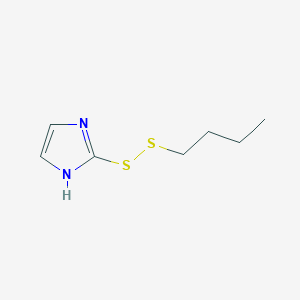

光谱分析和晶体结构测定

尽管该化合物在历史上引起了人们对化疗的兴趣,但对其进行详细的光谱分析仍然缺乏。 研究人员已使用 IR、UV、1H、13C{1H} 和 2D NMR 光谱对该化合物进行了表征。 此外,单晶 X 射线晶体学证实了其环状分子结构,揭示了一个非平面五元环,在 CN2S 生色团上具有局域化的 π 电子密度 .

作用机制

Target of Action

It’s known that similar compounds have shown activity as adenosine-a2b receptor antagonists , which play a significant role in various physiological processes, including neurotransmission and immune response.

Mode of Action

It’s known that the compound was obtained as a product from an in situ reaction between n-(2-hydroxyethyl)ethylenediamine, carbon disulfide, potassium hydroxide, and di(4-fluorobenzyl)tin dichloride . This suggests that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

Given its potential role as an adenosine-a2b receptor antagonist , it may influence pathways related to neurotransmission and immune response.

Pharmacokinetics

In silico studies predicted good pharmacokinetics properties and promising drug-like characteristics for similar compounds . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

It’s known that similar compounds have shown potential anti-cancer and anti-microbial activities

Action Environment

It’s known that similar compounds have been used in the electroplating of metals and as a corrosion inhibitor , suggesting that the compound may be stable and effective in various environmental conditions.

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding, as suggested by the presence of thioamide–N–H . O (hydroxy) and hydroxy–O–H . S (thione) hydrogen bonds in the crystal structure of the compound .

Cellular Effects

It is believed that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s cyclic molecular structure, confirmed by single crystal X-ray crystallography, shows the five-membered ring to be non-planar and the π-electron density to be localized over the CN2S chromophore .

Metabolic Pathways

The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation within cells .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

1-(2-hydroxyethyl)imidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2OS/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEITPOSEVENMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061311 | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-49-0 | |

| Record name | 1-(2-Hydroxyethyl)-2-imidazolidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 932-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 932-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Imidazolidinethione, 1-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the hydrogen bonding observed in the crystal structure of 1-(2-Hydroxyethyl)imidazolidine-2-thione?

A1: The research highlights the presence of specific hydrogen bonds in the crystal structure of 1-(2-Hydroxyethyl)imidazolidine-2-thione: thioamide–N–H…O(hydroxy) and hydroxy–O–H…S(thione) []. These interactions are significant because they contribute to the formation of supramolecular layers within the crystal lattice. This type of self-assembly driven by hydrogen bonding can influence the compound's physical properties, such as melting point, solubility, and stability. Understanding these intermolecular interactions is crucial for predicting the compound's behavior in solid-state and potentially in biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S,4R)-5-oxo-4-propan-2-yloxolan-2-yl]pentyl]carbamate](/img/structure/B132600.png)

![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)